molecular formula C10H13BrO2 B8575314 4-Bromo-1-ethoxymethoxy-2-methylbenzene

4-Bromo-1-ethoxymethoxy-2-methylbenzene

Cat. No.: B8575314
M. Wt: 245.11 g/mol
InChI Key: BRYAEHWJNBRWOV-UHFFFAOYSA-N
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Description

4-Bromo-1-ethoxymethoxy-2-methylbenzene is a specialized aromatic ether that serves as a versatile synthetic building block in advanced organic and medicinal chemistry research. The ethoxymethoxy (EOM) group functions as a robust protecting group for phenolic hydroxyl functions, a strategy critical in multi-step synthesis to ensure regioselectivity . This allows researchers to temporarily mask reactive sites on complex molecules, such as natural products or active pharmaceutical ingredients (APIs), while performing transformations at other positions, such as the bromine-substituted aromatic carbon. The bromine substituent on the benzene ring provides a highly useful handle for further functionalization via modern cross-coupling methodologies, including Suzuki, Stille, and Heck reactions . This enables the construction of more elaborate biaryl systems or the introduction of other functional groups essential for creating target molecules. Compounds with similar bromo-alkoxy substitution patterns are frequently employed in the synthesis of drug candidates and other biologically active molecules . The strategic use of this reagent, leveraging both its protective group and electrophilic coupling site, facilitates the exploration of novel chemical space in the development of therapeutic agents and fine chemicals, making it a valuable asset for research and development applications in synthetic chemistry.

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

4-bromo-1-(ethoxymethoxy)-2-methylbenzene

InChI

InChI=1S/C10H13BrO2/c1-3-12-7-13-10-5-4-9(11)6-8(10)2/h4-6H,3,7H2,1-2H3

InChI Key

BRYAEHWJNBRWOV-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=C(C=C(C=C1)Br)C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

4-Bromo-1-ethoxymethoxy-2-methylbenzene serves as a versatile building block in organic synthesis. Its bromine substituent allows for electrophilic substitution reactions, which are pivotal in creating more complex molecules. Some notable applications include:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of biologically active compounds and natural products. For instance, it has been employed in the preparation of various derivatives that exhibit significant biological activities, including anti-cancer and anti-inflammatory properties .
  • Intermediate for Pharmaceuticals : It acts as an intermediate in the synthesis of pharmaceuticals. For example, its derivatives have been used in the development of drugs targeting specific diseases, showcasing its importance in medicinal chemistry .

Medicinal Chemistry

The medicinal applications of this compound are particularly noteworthy:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit anticancer properties. Its structure allows for modifications that enhance biological activity against cancer cell lines .
  • Anti-inflammatory Compounds : The compound's derivatives have been explored for their potential as anti-inflammatory agents. Studies suggest that modifications to the ethoxy and methoxy groups can significantly impact their efficacy and selectivity .

Material Science

In material science, this compound is explored for its properties in creating advanced materials:

  • Organic Semiconductors : The compound has potential applications in organic electronics, particularly as a component in organic semiconductors. Its unique electronic properties can be harnessed to improve charge transport in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Nonlinear Optical Materials : Due to its structural characteristics, it can be used to develop materials with nonlinear optical properties, which are essential for applications in photonics and telecommunications .

Case Study 1: Synthesis of Anticancer Agents

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the synthesis of a series of brominated derivatives from this compound. The synthesized compounds were tested against various cancer cell lines, showing promising results with IC50 values indicating potent activity against breast cancer cells .

Case Study 2: Development of Organic Semiconductors

Research conducted at a leading university focused on the use of this compound in developing a new class of organic semiconductors. The study highlighted the compound's role in enhancing charge mobility when incorporated into polymer blends used for OLEDs, resulting in improved device performance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to structurally analogous derivatives. Key differences arise from variations in substituent groups (e.g., alkyl chains, ethers, halogens). Below is a detailed comparison:

Table 1: Structural and Physical Properties of 4-Bromo-1-ethoxymethoxy-2-methylbenzene and Analogues

Compound Name Molecular Formula CAS Number Molecular Weight Key Substituents Synthesis Method (Key Steps)
This compound C₁₀H₁₃BrO₂ Not listed 259.14* –Br, –OCH₂OCH₂CH₃, –CH₃ Likely bromination + etherification
4-Bromo-2-ethoxy-1-methylbenzene C₉H₁₁BrO 67868-73-9 215.09 –Br, –OCH₂CH₃, –CH₃ Direct alkylation of bromophenol
4-Benzyloxy-2-bromo-1-methoxybenzene C₁₄H₁₃BrO₂ 452-08-4 307.16 –Br, –OCH₃, –OCH₂C₆H₅ Acetylation → bromination → benzylation
1-Bromo-2-methoxy-4-methylbenzene C₈H₉BrO 95740-49-1 201.06 –Br, –OCH₃, –CH₃ Direct bromination of methoxytoluene
4-Bromo-1-isopropyl-2-methoxybenzene C₁₀H₁₃BrO 1369775-86-9 229.11 –Br, –OCH₃, –CH(CH₃)₂ Friedel-Crafts alkylation

*Calculated based on molecular formula from .

Key Comparison Points:

Substituent Effects on Reactivity: The ethoxymethoxy group (–OCH₂OCH₂CH₃) in the target compound provides greater steric hindrance and electron-donating capacity compared to simpler ethers like methoxy (–OCH₃) or ethoxy (–OCH₂CH₃). This enhances stability in acidic conditions but may slow down nucleophilic substitution reactions . Benzyloxy-protected derivatives (e.g., 4-benzyloxy-2-bromo-1-methoxybenzene) are often used in multi-step syntheses due to the ease of deprotection under hydrogenolysis conditions .

Bromine Position and Electronic Effects :

  • Bromine at the para position (common in all listed compounds) directs electrophilic substitution to the ortho and meta positions. However, the presence of bulky groups (e.g., isopropyl in 4-bromo-1-isopropyl-2-methoxybenzene) can sterically hinder further reactions .

Applications in Synthesis :

  • The target compound’s ethoxymethoxy group is advantageous in protecting hydroxyl groups during complex syntheses, as seen in intermediates for natural products or pharmaceuticals .
  • Simpler analogues like 1-bromo-2-methoxy-4-methylbenzene are often employed in cross-coupling reactions (e.g., with Grignard reagents) due to their lower steric demand .

Crystallographic and Computational Insights :

  • Crystal structures of related compounds (e.g., 4-bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene) reveal how bulky substituents influence molecular packing and intermolecular interactions .
  • Density-functional theory (DFT) studies highlight the role of exact exchange in predicting thermochemical properties, which could guide the design of derivatives with optimized stability .

Table 2: Key Functional Differences

Property This compound 4-Bromo-2-ethoxy-1-methylbenzene 4-Benzyloxy-2-bromo-1-methoxybenzene
Steric Hindrance High (due to –OCH₂OCH₂CH₃) Moderate High (due to benzyl group)
Deprotection Ease Requires strong acid/base Not applicable Hydrogenolysis
Electron-Donating Effect Stronger (two ether oxygens) Moderate Moderate (one ether oxygen)

Q & A

Q. What are optimized synthetic routes for 4-Bromo-1-ethoxymethoxy-2-methylbenzene, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves sequential protection, bromination, and deprotection. For example:

Protection : Start with 4-methoxyphenol. Protect the hydroxyl group using acetyl chloride to form 4-methoxyphenyl acetate .

Bromination : Use N-bromosuccinimide (NBS) in acetonitrile to brominate the ortho position, yielding 3-bromo-4-methoxyphenyl acetate .

Deprotection and Etherification : Hydrolyze the acetate, then introduce ethoxymethoxy groups via benzyl bromide or similar alkylating agents .

  • Characterization : Confirm intermediates via 1H^1H/13C^{13}C NMR (peak assignments for Br and ether groups) and X-ray crystallography (SHELX or WinGX for structure validation) .

Q. How do steric and electronic effects influence the reactivity of the ethoxymethoxy group in this compound?

  • Methodological Answer : The ethoxymethoxy group introduces steric hindrance near the bromine atom, slowing nucleophilic substitution. Electronic effects are probed via Hammett plots using substituents with varying σ values. For example:
  • Compare reaction rates of bromine displacement with nucleophiles (e.g., SN2S_N2 vs. SNArS_NAr) under controlled conditions (DMF, 60°C).
  • Use computational tools (DFT) to map electrostatic potential surfaces, identifying electron-deficient regions .

Advanced Research Questions

Q. How can DFT studies resolve contradictions in experimental vs. theoretical bond angles for this compound?

  • Methodological Answer : Discrepancies between X-ray data (e.g., dihedral angles ~14.9° in similar brominated aromatics ) and DFT models often arise from crystal packing effects. To resolve:

Model Setup : Use Gaussian with B3LYP/6-311++G(d,p) basis set . Include solvent effects (PCM for acetonitrile).

Compare : Optimize gas-phase and crystal-phase geometries. Overlay DFT-optimized structures with X-ray coordinates (ORTEP-3 visualization) .

Analysis : Quantify deviations using root-mean-square (RMSD) metrics. Adjust for dispersion forces (e.g., Grimme’s D3 correction) .

Q. What strategies validate competing reaction mechanisms in the synthesis of derivatives (e.g., Suzuki coupling vs. Ullmann coupling)?

  • Methodological Answer : To distinguish mechanisms:

Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D for C-Br bond cleavage. A KIE >1 suggests oxidative addition (Ullmann), while <1 indicates concerted pathways (Suzuki) .

Catalyst Screening : Test Pd(PPh3_3)4_4 (Suzuki) vs. CuI/ligand systems (Ullmann). Monitor intermediates via in situ IR or 19F^{19}F NMR if fluorinated analogs are used.

Computational Validation : Calculate transition states (TS) for both pathways using M06-2X/def2-TZVP. Compare activation energies .

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